An In-depth Technical Guide to Sulfo-Cy3-Methyltetrazine: Properties and Applications
An In-depth Technical Guide to Sulfo-Cy3-Methyltetrazine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy3-Methyltetrazine is a highly efficient and versatile fluorescent probe used extensively in bioconjugation and cellular imaging. As a member of the cyanine (B1664457) dye family, Sulfo-Cy3 offers bright and stable orange-red fluorescence. The incorporation of a methyltetrazine moiety allows for its participation in bioorthogonal click chemistry reactions, specifically the inverse-electron-demand Diels-Alder cycloaddition with trans-cyclooctene (B1233481) (TCO) functionalized molecules. This reaction is characterized by its rapid kinetics and high specificity, enabling the precise labeling of biomolecules in complex biological systems. The presence of sulfonate groups enhances its water solubility, making it ideal for aqueous biological applications.[1][2] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Sulfo-Cy3-Methyltetrazine.
Core Chemical and Physical Properties
The fundamental characteristics of Sulfo-Cy3-Methyltetrazine are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference |
| Molecular Formula | C42H49N7O10S3 | [3][4] |
| Molecular Weight | 908.10 g/mol | [1][3][4] |
| CAS Number | 1801924-47-9 | [3][4] |
| Appearance | Dark red solid | |
| Solubility | Water, DMSO, DMF | [4] |
| Purity | ≥95% | [3][4] |
| Storage Conditions | -20°C, protect from light, desiccate | [4][5] |
Spectroscopic Properties
The fluorescence properties of Sulfo-Cy3-Methyltetrazine are critical for its application in imaging and detection assays.
| Spectroscopic Parameter | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [4] |
| Emission Maximum (λem) | ~580 nm | [4] |
| Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [4][6] |
| Quantum Yield (Φ) | ~0.1 | [7] |
| Stokes Shift | ~25 nm | [1] |
Experimental Protocols
Protocol 1: General Procedure for Labeling TCO-Modified Proteins with Sulfo-Cy3-Methyltetrazine
This protocol outlines the fundamental steps for conjugating Sulfo-Cy3-Methyltetrazine to a protein that has been previously functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Sulfo-Cy3-Methyltetrazine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns or size-exclusion chromatography system for purification
-
Reaction buffer (e.g., PBS, pH 6-9)[8]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Sulfo-Cy3-Methyltetrazine in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye in 100 µL of solvent to create a ~11 mM stock solution. Briefly vortex to ensure complete dissolution. This solution should be prepared fresh before use.[9]
-
Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.[9][10]
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the Sulfo-Cy3-Methyltetrazine stock solution to the TCO-modified protein solution.[10] The optimal ratio may need to be determined empirically depending on the protein and desired degree of labeling.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[8][9] For more dilute solutions or less reactive TCO groups, the incubation time can be extended up to 2 hours.[10]
-
-
Purification:
-
Remove unreacted Sulfo-Cy3-Methyltetrazine and any reaction byproducts using a spin desalting column for proteins >5 kDa or by size-exclusion chromatography (SEC) for higher purity.[9]
-
Equilibrate the column with the desired storage buffer before loading the reaction mixture.
-
-
Characterization and Storage:
-
Confirm successful conjugation by measuring the absorbance spectrum of the purified protein conjugate. The spectrum should show peaks corresponding to the protein (at ~280 nm) and the Sulfo-Cy3 dye (at ~555 nm).[9]
-
The degree of labeling (DOL) can be calculated from the absorbance values.[11]
-
Analyze the conjugate by SDS-PAGE. The labeled protein can often be visualized by its color or by in-gel fluorescence scanning.[9]
-
Store the purified Sulfo-Cy3-labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.[9]
-
Protocol 2: Fluorescence Microscopy of Cells Labeled with Sulfo-Cy3-Methyltetrazine Conjugates
This protocol provides a general workflow for imaging cells that have been labeled with a Sulfo-Cy3-Methyltetrazine conjugate, for instance, an antibody-Sulfo-Cy3 conjugate for immunofluorescence.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (if performing indirect immunofluorescence)
-
Sulfo-Cy3-Methyltetrazine labeled secondary antibody or other targeting molecule
-
Mounting medium with an antifade reagent
-
Fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~540-560 nm, Emission: ~570-620 nm)
Procedure:
-
Cell Preparation:
-
Fix cells with fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If targeting intracellular proteins, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunolabeling:
-
Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes.
-
If using indirect immunofluorescence, incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the Sulfo-Cy3-Methyltetrazine labeled secondary antibody (or other direct conjugate) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, with the final washes being more extensive.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with a suitable Cy3 filter set. Acquire images using appropriate exposure times to minimize photobleaching.
-
Visualizations
The following diagrams illustrate the key chemical reaction and experimental workflows involving Sulfo-Cy3-Methyltetrazine.
Caption: Bioorthogonal reaction of Sulfo-Cy3-Methyltetrazine with a TCO-modified biomolecule.
Caption: General experimental workflow for bioconjugation using Sulfo-Cy3-Methyltetrazine.
Caption: Workflow for indirect immunofluorescence using a Sulfo-Cy3-Methyltetrazine conjugate.
Applications
Sulfo-Cy3-Methyltetrazine is a versatile tool with a broad range of applications in biological research and drug development.
-
Fluorescence Microscopy: Its bright and photostable signal makes it ideal for high-resolution imaging of cellular structures and processes.[1][12] It is commonly used for labeling proteins, nucleic acids, and other biomolecules for visualization.[1]
-
Flow Cytometry: The distinct fluorescence signal allows for precise cell sorting and analysis.[1]
-
Bioconjugation: It is widely used for labeling antibodies, proteins, and nucleic acids for various assays.[1][13] The bioorthogonal nature of the tetrazine-TCO ligation allows for labeling in complex biological media with minimal side reactions.[5][8]
-
Molecular Probes: It is effective for studying biomolecular interactions in various bioanalytical assays.[1]
-
Pre-targeted Imaging: The rapid kinetics of the tetrazine-TCO reaction make it suitable for in vivo pre-targeted imaging applications in animal models, where a TCO-modified targeting agent is administered first, followed by the smaller, rapidly clearing tetrazine-dye conjugate.[14][15]
Conclusion
Sulfo-Cy3-Methyltetrazine stands out as a powerful fluorescent probe for researchers in the life sciences. Its combination of bright, stable fluorescence, enhanced water solubility, and the ability to undergo highly specific and rapid bioorthogonal ligation makes it an invaluable tool for a wide array of applications, from fundamental cell biology to the development of targeted therapeutics and diagnostics. The detailed protocols and data presented in this guide are intended to facilitate its successful implementation in the laboratory.
References
- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Sulfo-Cy3-Methyltetrazine, 1801924-47-9 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfo-Cy3-Tetrazine, 2055138-86-6 | BroadPharm [broadpharm.com]
- 7. sulfo-Cyanine3 tetrazine | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
